Lysine alanine
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Overview
Description
Lysine alanine is a dipeptide composed of the amino acids lysine and alanine. Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies . Alanine, on the other hand, is a non-essential amino acid that is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine alanine can be synthesized through peptide bond formation between lysine and alanine. This typically involves the activation of the carboxyl group of one amino acid (e.g., alanine) and the nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its efficiency and ability to produce peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Lysine alanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carboxyl groups can yield alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Lysine alanine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its role in protein structure and function, as well as its interactions with other biomolecules.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.
Mechanism of Action
Lysine alanine exerts its effects through various mechanisms:
Protein Synthesis: Acts as a building block for proteins, facilitating the formation of peptide bonds.
Metabolism: Involved in the metabolism of sugars and acids, providing energy for muscle tissue and the central nervous system.
Immune Function: Enhances immunity by producing antibodies and supporting the production of hormones and enzymes.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid involved in protein synthesis, calcium absorption, and immune function.
Alanine: A non-essential amino acid involved in metabolism and energy production.
Histidine: Another basic amino acid involved in protein synthesis and enzyme function.
Uniqueness
Lysine alanine is unique due to its combination of the properties of both lysine and alanine, making it a versatile compound in various biochemical and industrial applications. Its ability to participate in diverse chemical reactions and its role in multiple biological processes highlight its significance in scientific research and industry .
Properties
CAS No. |
105856-79-9 |
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Molecular Formula |
C9H21N3O4 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |
InChI Key |
RVLOMLVNNBWRSR-KNIFDHDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
Related CAS |
26701-37-1 |
Origin of Product |
United States |
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